
4-(2,5-Dimethoxyphenyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a but-3-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, affecting metabolic processes. The methoxy groups and the double bond in the but-3-enoic acid chain play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
2,5-Dimethoxycinnamic acid: Similar structure but with a different position of the double bond.
4-(2,5-Dimethoxyphenyl)butanoic acid: Lacks the double bond in the but-3-enoic acid chain.
2-Bromo-4,5-dimethoxycinnamic acid: Contains a bromine atom and different substitution pattern.
Uniqueness: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a double bond in the but-3-enoic acid chain.
Propiedades
Número CAS |
83655-42-9 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h3-4,6-8H,5H2,1-2H3,(H,13,14) |
Clave InChI |
LWOKRIASKVODMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


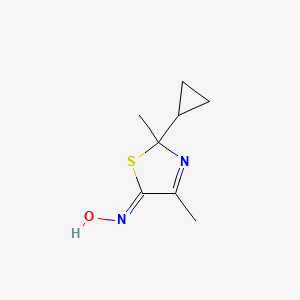
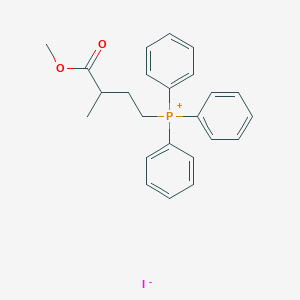

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
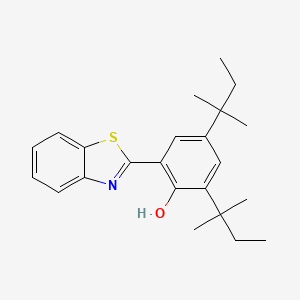
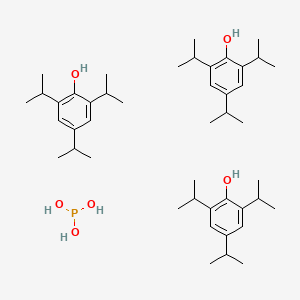


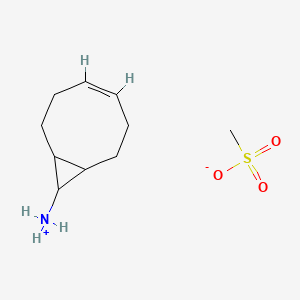


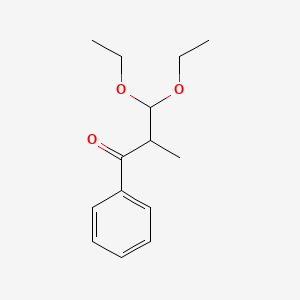
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)

